molecular formula C20H15N3O2S B2506643 Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate CAS No. 371927-69-4

Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate

Cat. No.: B2506643
CAS No.: 371927-69-4
M. Wt: 361.42
InChI Key: UKGRHTMVPYIDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Research Research has identified derivatives of benzimidazole, which share structural similarities with Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate, as potent agents against the gastric pathogen Helicobacter pylori. These compounds have demonstrated low minimum inhibition concentrations (MICs) against various H. pylori strains, including those resistant to conventional treatments, highlighting their potential as novel anti-H. pylori agents. The research also emphasizes the compounds' selective activity, offering a promising lead for developing targeted therapies against this pathogen (Carcanague et al., 2002).

Synthesis of Heterocyclic Compounds this compound and its analogs serve as key intermediates in the synthesis of various heterocyclic systems, crucial for pharmaceutical applications. For instance, derivatives of this compound have been used to synthesize novel pyridopyrimidinones and pyrimidobenzimidazoles, compounds of interest due to their diverse pharmacological activities. Such research underscores the versatility of this compound in medicinal chemistry, providing a foundation for the development of new drugs (Selič et al., 1997).

Antiprotozoal Activity Studies have also explored the antiprotozoal potential of benzimidazole derivatives. These compounds have demonstrated significant activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, often surpassing the efficacy of the standard treatment, metronidazole. This highlights the potential of this compound derivatives as a basis for developing new antiprotozoal treatments (Pérez‐Villanueva et al., 2013).

Antifolate Research Additionally, some studies have focused on the synthesis of pyrrolopyrimidines, which, like this compound, have shown promise as nonclassical antifolate inhibitors of thymidylate synthase. These compounds have potential applications in cancer therapy, demonstrating the broader implications of research on this compound and its derivatives for treating various diseases (Gangjee et al., 1996).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate” is not mentioned in the search results, it is noted that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

Future Directions

The future directions for “Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate” and similar compounds could involve further exploration of their synthetic potential and their use in the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Properties

IUPAC Name

methyl 2-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-19(24)15-10-5-6-11-16(15)26-18-17(14-8-3-2-4-9-14)22-20-21-12-7-13-23(18)20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGRHTMVPYIDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.